Regioisomeric Distinction: 4-Chloro-3-nitrophenyl vs. 4-Chloro-2-nitrophenyl Sulfonyl Substitution
The target compound bears a 4-chloro-3-nitrophenylsulfonyl group, which is a regioisomer of the 4-chloro-2-nitrophenylsulfonyl group found in the TRPV4 agonist RN-1747 (CAS 1024448-59-6). RN-1747 activates human TRPV4 with an EC₅₀ of 0.77 μM, while the target compound, lacking the N-benzyl group essential for TRPV4 activity, is not expected to exhibit TRPV4 agonism [1]. This regioisomeric and N-substitution difference provides a clear rationale for selecting the target compound as a negative control or for exploring alternative biological targets.
| Evidence Dimension | TRPV4 agonism (hTRPV4, functional assay) |
|---|---|
| Target Compound Data | Not a TRPV4 agonist (inferred from absence of N-benzyl pharmacophore) |
| Comparator Or Baseline | RN-1747 (1-benzyl-4-((4-chloro-2-nitrophenyl)sulfonyl)piperazine): EC₅₀ = 0.77 μM (hTRPV4) |
| Quantified Difference | Predicted EC₅₀ > 30 μM (inactive) |
| Conditions | Calcium flux assay in HEK293 cells expressing recombinant hTRPV4 |
Why This Matters
This differentiation is critical for researchers designing TRP channel experiments; the target compound can serve as a structurally matched inactive control, whereas RN-1747 cannot be substituted for studies involving N-(2-fluorophenyl)piperazine scaffolds.
- [1] Vincent, F., et al. (2009). Identification and characterization of novel TRPV4 modulators. Biochemical and Biophysical Research Communications, 389(3), 490–494. View Source
